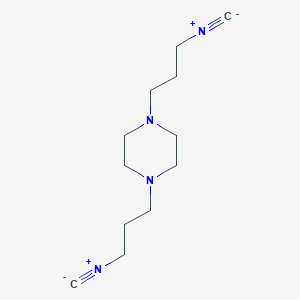
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine
Overview
Description
The compound “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 .
Synthesis Analysis
While the specific synthesis process for “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine” is not available, a related compound, “5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone”, has been synthesized via acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” consists of a pyrazole ring with chlorine and methyl groups attached to it .
Chemical Reactions Analysis
The chemical reactions involving “5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone” include methyl amination, acylation, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” include a melting point of 110.23°C, a boiling point of 341.3°C at 760 mmHg, a density of 1.4 g/cm3, and a refractive index of n20D 1.59 .
Scientific Research Applications
Generation of Structurally Diverse Libraries
A study by Roman (2013) explored the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound closely related to the query. This process involved reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, various amines, and NH-azoles, leading to the synthesis of dithiocarbamates, thioethers, and various heterocyclic compounds, including pyrazolines and pyridines, demonstrating the compound's utility in synthesizing a wide range of chemical entities for potential applications in drug development and materials science Roman, G. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 60(1), 70-80.
Catalytic Enantioselective Reactions
Itoh and Kanemasa (2002) described the enantioselective Michael additions of nitromethane by a catalytic double activation method using chiral Lewis acid and achiral amine catalysts. The reaction involved 1-(2-alkenoyl)-3,5-dimethylpyrazoles, showcasing the compound's role in synthesizing enantiomerically enriched products, which is critical in the pharmaceutical industry for developing drugs with improved efficacy and reduced side effects Itoh, K., & Kanemasa, S. (2002). Enantioselective Michael additions of nitromethane by a catalytic double activation method using chiral lewis Acid and achiral amine catalysts. Journal of the American Chemical Society, 124(45), 13394-13395.
Development of Water-Soluble Complexes
Esquius et al. (2000) investigated the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands, leading to the development of new water-soluble pyrazolate rhodium(I) complexes. This research highlights the compound's application in creating water-soluble materials, which could have implications in catalysis and environmental chemistry Esquius, G., Pons, J., Yáñez, R., Ros, J., Solans, X., & Font‐Bardia, M. (2000). Synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands. An entry to new water-soluble pyrazolate rhodium(I) complexes. Journal of Organometallic Chemistry, 605, 226-233.
Synthesis of Heterocyclic Compounds
Koyioni et al. (2014) reinvestigated the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, demonstrating a route to synthesize pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This study showcases the compound's utility in synthesizing novel heterocyclic compounds, which are often used as core structures in medicinal chemistry for the development of new therapeutic agents Koyioni, M., Manoli, M., Manos, M., & Koutentis, P. (2014). Reinvestigating the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride: a route to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. The Journal of Organic Chemistry, 79(9), 4025-4037.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3/c1-6(2)9(5-12)14-8(4)10(11)7(3)13-14/h6,9H,5,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTLICDNTMZZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(CN)C(C)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B1648881.png)



![5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide](/img/structure/B1648892.png)



![3-[(4-Chlorophenoxy)methyl]azetidine](/img/structure/B1648902.png)




